Product packaging for Ethyl 3-benzenesulfonamidopropanoate(Cat. No.:CAS No. 51786-12-0)

Ethyl 3-benzenesulfonamidopropanoate

Cat. No.: B3433702
CAS No.: 51786-12-0
M. Wt: 257.31 g/mol
InChI Key: ZKUQMYDPWHJKFL-UHFFFAOYSA-N
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Description

Ethyl 3-benzenesulfonamidopropanoate is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a sulfonamide group, a key pharmacophore known to confer binding affinity to various enzymes. Sulfonamide derivatives are extensively investigated for their potential to inhibit enzymes like carbonic anhydrases , which are therapeutic targets in conditions such as cancer . For instance, related benzenesulfonamide compounds have been synthesized and evaluated for their binding to human carbonic anhydrase isoenzymes and their activity in cancer cell models, showing potential to reduce viability in both 2D and 3D cultures . The ethyl ester moiety in its structure may enhance cell permeability, making it a valuable intermediate or precursor for further chemical synthesis. Researchers utilize this compound to develop novel molecules with potential anti-inflammatory, analgesic, or anticancer properties, contributing to structure-activity relationship (SAR) studies . This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO4S B3433702 Ethyl 3-benzenesulfonamidopropanoate CAS No. 51786-12-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(benzenesulfonamido)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-2-16-11(13)8-9-12-17(14,15)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUQMYDPWHJKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001264196
Record name β-Alanine, N-(phenylsulfonyl)-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51786-12-0
Record name β-Alanine, N-(phenylsulfonyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51786-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Alanine, N-(phenylsulfonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for Ethyl 3 Benzenesulfonamidopropanoate

Established Synthetic Pathways for Benzenesulfonamidopropanoates

The synthesis of benzenesulfonamidopropanoates, including the target compound Ethyl 3-benzenesulfonamidopropanoate, has traditionally relied on robust, stepwise procedures. However, the drive for process efficiency has led to the development of more streamlined one-pot protocols.

Conventional Multistep Approaches to this compound

The most conventional and widely practiced method for the synthesis of sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. researchgate.neteurjchem.com In the context of this compound, this involves the reaction of benzenesulfonyl chloride with ethyl 3-aminopropanoate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The general steps for this approach are:

Preparation of Starting Materials : Ensuring the purity of benzenesulfonyl chloride and ethyl 3-aminopropanoate. Ethyl 3-aminopropanoate can be synthesized from the esterification of β-alanine.

Sulfonylation Reaction : The amine component, ethyl 3-aminopropanoate, is dissolved in a suitable solvent, often a chlorinated one like dichloromethane (B109758) or an aprotic solvent like tetrahydrofuran (B95107) (THF). A base, such as triethylamine (B128534) or pyridine (B92270), is added to the mixture.

Addition of Sulfonyl Chloride : Benzenesulfonyl chloride is added, usually dropwise, to the amine solution at a controlled temperature, often at 0 °C to manage the exothermic nature of the reaction.

Work-up and Purification : After the reaction is complete, an aqueous work-up is performed to remove the hydrochloride salt of the base and any unreacted starting materials. The organic layer is then dried and concentrated. The final product, this compound, is typically purified by column chromatography or recrystallization.

While reliable, this multistep approach can be time-consuming and may generate significant waste, prompting chemists to explore more efficient alternatives. researchgate.net

Development of One-Pot Reaction Protocols

To improve efficiency and reduce waste, one-pot synthetic strategies have been developed. These protocols combine multiple reaction steps into a single procedure without isolating intermediates. For the synthesis of sulfonamides, one-pot methods can involve the in situ generation of the sulfonyl chloride or the use of coupling agents that directly link a sulfonic acid with an amine.

One such approach involves a three-component reaction. For instance, a one-pot reaction involving nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite can produce a variety of sulfonamides. organic-chemistry.org Another strategy employs the direct coupling of sulfonic acid salts with amines using a triphenylphosphine (B44618) ditriflate reagent. researchgate.net

Advanced and Green Chemistry Approaches in the Synthesis of Sulfonamide Esters

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies. For sulfonamide esters, this has translated into the adoption of energy-efficient techniques like microwave and ultrasound irradiation, as well as the exploration of novel catalytic systems.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the synthesis of sulfonamides, microwave irradiation has been shown to dramatically reduce reaction times and improve yields compared to conventional heating. organic-chemistry.org

A facile microwave-assisted method allows for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts. researchgate.netacs.org This process often utilizes an activating agent, such as 2,4,6-trichloro- eurjchem.comorganic-chemistry.orgacs.org-triazine (TCT), under mild conditions. organic-chemistry.org The reaction typically proceeds in two short microwave-irradiated steps, avoiding the need to isolate the often-unstable sulfonyl chloride intermediates. organic-chemistry.org This technique demonstrates broad substrate scope and high functional group tolerance, making it a valuable method for pharmaceutical and chemical research. organic-chemistry.orgresearchgate.net

Parameter Conventional Heating Microwave Irradiation Reference
Reaction Time Hours to DaysMinutes organic-chemistry.org
Yield Moderate to GoodGood to Excellent researchgate.netorganic-chemistry.org
Conditions High TemperaturesMild Temperatures organic-chemistry.org
Intermediate Isolation Often RequiredAvoided organic-chemistry.org

Ultrasound-Assisted Synthetic Procedures

Ultrasound irradiation is another green chemistry technique that enhances reaction rates through acoustic cavitation. This phenomenon generates localized high temperatures and pressures, leading to faster and more efficient chemical transformations.

The ultrasound-assisted synthesis of sulfonamides has been successfully demonstrated, offering high yields in significantly shorter reaction times and under milder conditions than traditional methods. orientjchem.org For example, the condensation of aryl sulfonyl chlorides with aryl amines can be effectively catalyzed by sodium acetate (B1210297) under ultrasonic conditions at room temperature, achieving yields of over 85%. worldscientificnews.com This method is noted for its simplicity and efficiency. worldscientificnews.comconsensus.app Furthermore, ultrasound has been employed for the N-acylation of sulfonamides, again highlighting the benefits of shorter reaction times and high yields without the need for a catalyst or solvent. orientjchem.org The use of ultrasound has also been shown to be effective in aqueous media, further enhancing the green credentials of these synthetic routes. mdpi.com

Method Conditions Yield Reaction Time Reference
CondensationAryl sulfonyl chloride, aryl amine, sodium acetate, ultrasound>85%Not specified worldscientificnews.com
N-acylationAcetic anhydride, ultrasound, solvent-free70-89%Short orientjchem.org
CondensationAldehydes, alkynes-sulfonamides, CAN, H₂O/acetonitrile (B52724), ultrasound90-93%15-20 min mdpi.com

Catalytic Methodologies for Sulfonylation Reactions

The use of catalysts in sulfonylation reactions provides an alternative pathway that can offer high efficiency and selectivity under mild conditions. Various metal-based and organocatalytic systems have been developed for the synthesis of sulfonamides and sulfonate esters.

Indium-catalyzed sulfonylation has been shown to be a mild and efficient method for the synthesis of both sulfonamides and sulfonic esters. eurjchem.com This methodology is notable for its broad substrate scope, including its effectiveness with less nucleophilic and sterically hindered anilines. researchgate.netorganic-chemistry.org

Transition metal catalysis , employing metals such as palladium, copper, and ruthenium, has also been extensively explored. Palladium-catalyzed amidocarbonylation under microwave heating provides a direct route to acyl sulfonamides from aryl halides. researchgate.net Copper-catalyzed N-arylation of sulfonamides with aryl bromides and iodides is another efficient microwave-assisted process. researchgate.net Ruthenium complexes have been used for the N-methylation of sulfonamides using methanol (B129727) as the alkylating agent. organic-chemistry.org

More recently, strategies focusing on the catalytic oxidative coupling of thiols or sulfinic acids with amines have gained attention as environmentally friendly methods for constructing the S-N bond in sulfonamides. thieme-connect.com These catalytic approaches often avoid the use of harsh reagents and offer a more sustainable route to these important compounds.

Catalyst System Reaction Type Key Features Reference
IndiumSulfonylation of aminesMild conditions, broad substrate scope eurjchem.comorganic-chemistry.org
PalladiumAmidocarbonylationMicrowave-assisted, direct synthesis from aryl halides researchgate.net
CopperN-arylation of sulfonamidesMicrowave-assisted researchgate.net
RutheniumN-methylation of sulfonamidesUses methanol as a sustainable methyl source organic-chemistry.org
Exploration of Specific Catalysts (e.g., Zinc Oxide, Indium)

Traditional methods for sulfonamide synthesis often require strong bases, which can lead to side reactions and may not be suitable for less nucleophilic amines. organic-chemistry.orgtsijournals.com To overcome these limitations, modern synthetic chemistry has turned to metal and metal oxide catalysts that promote the reaction under milder, base-free conditions.

Indium (In): Indium metal has emerged as a facile and efficient catalyst for the sulfonylation of amines and alcohols. organic-chemistry.orgelsevierpure.comresearchgate.net It is an air-stable and non-toxic metal that effectively promotes the reaction between amines and sulfonyl chlorides. organic-chemistry.org Studies show that a catalytic amount of indium in a solvent like acetonitrile can lead to high yields of sulfonamides. organic-chemistry.orgresearchgate.net While the reaction proceeds at room temperature for many substrates, sterically hindered or less nucleophilic amines may require elevated temperatures to achieve optimal results. organic-chemistry.org A significant advantage of indium is its potential for recycling and reuse for multiple reaction cycles without a major loss in catalytic activity. organic-chemistry.org

Zinc Oxide (ZnO): Zinc oxide (ZnO) is another inexpensive and commercially available catalyst that has proven highly effective for the sulfonylation of amines under mild and neutral conditions. tsijournals.comtsijournals.com Research indicates that ZnO nanoparticles can efficiently catalyze the reaction of various amines, including nucleophilic and sterically hindered ones, with sulfonyl chlorides in acetonitrile at room temperature. tsijournals.comnih.gov The catalytic activity of ZnO has been compared to other metal oxides like MgO, SiO₂, and CaO, with ZnO demonstrating superior efficiency. tsijournals.com The optimization of catalyst loading is crucial; studies have shown that a specific molar ratio of ZnO to reactants is necessary to achieve excellent yields. tsijournals.comscholarscentral.com

CatalystTypical Reaction ConditionsKey AdvantagesSubstrate ScopeSource
Indium (In)0.1 eq. Indium, Acetonitrile, Room Temp to RefluxAir-stable, non-toxic, recyclable, base-free conditions.Broad, including less nucleophilic and sterically hindered amines. organic-chemistry.orgresearchgate.net organic-chemistry.orgelsevierpure.com
Zinc Oxide (ZnO)0.1 mmol ZnO, Acetonitrile, Room TemperatureInexpensive, commercially available, mild and neutral conditions, high selectivity.Effective for both nucleophilic and sterically hindered amines. tsijournals.com tsijournals.comtsijournals.com
Rational Design and Optimization of Ligand Systems

The rational design of ligand systems is a key strategy to enhance the efficacy of metal-catalyzed reactions in sulfonamide synthesis. thieme-connect.com Ligands can modify the electronic and steric properties of a metal catalyst, thereby improving its activity, selectivity, and stability.

For instance, in copper-catalyzed C-N cross-coupling reactions to form N-aryl sulfonamides, the choice of ligand is critical due to the reduced nucleophilicity of sulfonamides compared to amines. thieme-connect.com The development of specialized ligands, such as phenanthroline derivatives for nickel catalysts, has enabled the efficient conversion of boronic acids into sulfonamides. thieme-connect.com Similarly, the synthesis of sulfonamide-based Schiff base ligands and their coordination with transition metals like Vanadium, Iron, Cobalt, Nickel, and Copper has been explored to create metal complexes with specific catalytic or biological activities. researchgate.netresearchgate.net These designed complexes demonstrate how the ligand framework can be tailored to achieve desired chemical properties. researchgate.net

Implementation of Solvent-Free or Environmentally Benign Reaction Conditions

In line with the principles of green chemistry, significant effort has been directed toward developing solvent-free and environmentally benign conditions for sulfonamide synthesis. rsc.org These methods aim to reduce waste, avoid toxic organic solvents, and simplify work-up procedures.

Solvent-Free Synthesis: One successful approach involves microwave-assisted, solvent-free, and catalyst-free synthesis. rsc.org This method has been used for the chemoselective sulfonylation of various amines, providing excellent yields in very short reaction times (1.5–7 minutes). rsc.org The absence of both a solvent and a catalyst simplifies the process and reduces environmental impact. rsc.org Grinding is another solvent-free technique that has been successfully applied to Wittig-type reactions for synthesizing acrylate (B77674) derivatives, demonstrating its potential for other organic transformations. researchgate.net

Environmentally Benign Solvents: When a solvent is necessary, the focus shifts to using greener alternatives. Ionic liquids have been used as a medium for microwave-assisted Michael addition of sulfonamides to α,β-unsaturated esters, catalyzed by zinc oxide. researchgate.net This combination of a reusable catalyst and an eco-friendly solvent system represents a significant advancement in sustainable synthesis. researchgate.net

MethodConditionsAdvantagesSource
Microwave-Assisted SynthesisSolvent-free, catalyst-free, microwave irradiationRapid reaction times, excellent yields, cleaner process, easier work-up. rsc.org
GrindingSolvent-free, mechanical grinding of reactantsOperational simplicity, mild conditions, high yields, environmentally friendly. researchgate.net
Ionic LiquidsUse of ionic liquids (e.g., [bmim]Br) as reaction mediumEco-friendly solvent, potential for catalyst/solvent recycling. researchgate.net

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and improving product yields and selectivity.

Proposed Reaction Mechanisms for Sulfonylation of Amines and Alcohols

The most common method for forming sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. libretexts.org The generally accepted mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. rsc.org This step forms a tetrahedral intermediate. Subsequently, a base (which can be a second molecule of the amine reactant or an added base) removes a proton from the nitrogen atom, and the chloride ion is eliminated as a leaving group, resulting in the formation of the stable sulfonamide. rsc.orglibretexts.org In catalyst-free, microwave-assisted reactions, it is proposed that the microwave irradiation activates the sulfonyl chloride, making the sulfonyl group more susceptible to nucleophilic attack. rsc.org

For amine-catalyzed hydrolysis of certain activated sulfonyl derivatives, studies have shown that the amine can act as a general base catalyst rather than as a nucleophile, facilitating the attack of water on the sulfur center. acs.org

Detailed Mechanistic Insights into Esterification Processes

The ethyl ester group in this compound is typically formed via the Fischer esterification of the corresponding carboxylic acid (3-benzenesulfonamidopropanoic acid) with ethanol (B145695) in the presence of an acid catalyst. pearson.comorganic-chemistry.org

The mechanism of Fischer esterification is a well-established, multi-step process: masterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen of the carbonyl group, making the carbonyl carbon significantly more electrophilic. pearson.commasterorganicchemistry.com

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate (an oxonium ion). organic-chemistry.orgmasterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). organic-chemistry.org

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the acid catalyst or another ethanol molecule) to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

This entire process is reversible, and the equilibrium can be driven toward the ester product by using an excess of the alcohol or by removing water as it is formed. organic-chemistry.orgmasterorganicchemistry.com

Optimization of Reaction Parameters for Enhanced Yields and Chemo/Regioselectivity

Optimizing reaction parameters such as temperature, solvent, catalyst concentration, and reaction time is critical for maximizing the yield and selectivity of the synthesis of this compound.

Catalyst Concentration: In the ZnO-catalyzed sulfonylation, it was found that the amount of catalyst significantly impacts the reaction yield. While low amounts of ZnO gave moderate yields, increasing the catalyst loading to a certain threshold (e.g., 0.1 mmol for a 2 mmol scale reaction) resulted in excellent yields. tsijournals.com

Temperature: For indium-catalyzed sulfonylation, while many amines react efficiently at room temperature, sterically hindered or less nucleophilic substrates require elevated temperatures (e.g., heating in acetonitrile or DMF) to achieve high conversion rates. organic-chemistry.org

Solvent: The choice of solvent can influence reaction outcomes. In the synthesis of functionalized benzenes using ZnO nanoparticles, acetonitrile was identified as the optimal solvent compared to toluene, diethyl ether, water, or solvent-free conditions. nih.gov

Power Level (Microwave Synthesis): In microwave-assisted reactions, the power output is a key parameter. For the Michael addition of sulfonamides, a power of 300 W was found to be optimal. researchgate.net

Selectivity: In enzymatic reactions, such as the lipase-catalyzed Knoevenagel condensation to form ethyl 3-oxobutyrate derivatives, reaction conditions were optimized to achieve not only high yield (99.38%) but also high Z/E selectivity. researchgate.net

These findings underscore the importance of systematic optimization to develop robust and efficient synthetic protocols.

Theoretical and Computational Investigations of Ethyl 3 Benzenesulfonamidopropanoate

Electronic Structure and Molecular Geometry Calculations

The foundational aspect of understanding a molecule's properties lies in the detailed analysis of its electronic structure and three-dimensional shape. Computational chemistry provides powerful tools to model these characteristics, offering insights that complement experimental data. For a molecule like Ethyl 3-benzenesulfonamidopropanoate, a combination of Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) methods would be utilized to achieve a comprehensive understanding of its structural and electronic properties.

Density Functional Theory (DFT) has become a primary method for electronic structure calculations in chemistry and materials science due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations would be employed to determine its optimized molecular geometry, characterized by bond lengths, bond angles, and dihedral angles.

These calculations would also yield crucial information about the molecule's electronic properties. Key parameters that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of bonding, including the quantification of charge transfer between atoms and the analysis of hyperconjugative interactions that contribute to molecular stability.

For similar benzenesulfonamide (B165840) derivatives, DFT studies have been successfully used to examine optimized molecular structures and harmonic vibrational frequencies. researchgate.net

Ab initio Hartree-Fock (HF) theory is a fundamental, "from first principles" method that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than modern DFT methods for many properties due to its neglect of electron correlation, HF is still a valuable tool, particularly as a starting point for more advanced calculations.

In the study of this compound, HF methods would be used to:

Calculate the initial optimized geometry of the molecule.

Provide a baseline for comparison with DFT and experimental results. In some cases, HF calculations have shown compatibility with experimental data for related sulfonamide structures. researchgate.net

Compute atomic charges and dipole moments, offering a foundational understanding of the molecule's polarity.

The Hartree-Fock method is based on the principle of approximating the interaction of one electron with all other electrons in the system as an average field, which simplifies the Schrödinger equation. uni-regensburg.de

The accuracy of any DFT or HF calculation is critically dependent on the chosen functional and basis set. This combination forms the computational protocol.

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-validated functionals for organic molecules. It incorporates a portion of the exact exchange energy from HF theory with exchange and correlation functionals from DFT, offering a good compromise between accuracy and computational efficiency.

Basis Set: The 6-31G(d,p) basis set is a Pople-style split-valence basis set that is standard for calculations on organic molecules. The 6-31G part indicates that each core atomic orbital is described by a single function (composed of 6 primitive Gaussian functions), and each valence atomic orbital is split into two functions (one composed of 3 primitives and the other of 1 primitive). The (d,p) notation signifies the addition of polarization functions: d functions on heavy (non-hydrogen) atoms and p functions on hydrogen atoms. These polarization functions allow for greater flexibility in describing the shape of the orbitals, which is crucial for accurately modeling bonding, particularly in systems with heteroatoms like sulfur, oxygen, and nitrogen. epstem.net

For studies on related sulfonamides and other organic compounds, the B3LYP functional paired with basis sets like 6-31G(d) or the more extensive 6-311G(d,p) has been a common choice for optimizing molecular structures and calculating various molecular properties. researchgate.net

Table of Expected Geometrical Parameters

The following table illustrates the type of data that would be generated from DFT (e.g., B3LYP/6-31G(d,p)) and HF calculations for the optimized geometry of this compound. The values are hypothetical placeholders.

ParameterAtom ConnectionB3LYP/6-31G(d,p) (Å or °)Hartree-Fock/6-31G(d,p) (Å or °)
Bond Length S-O (sulfonyl)~1.45~1.43
S-N~1.65~1.67
S-C (phenyl)~1.78~1.80
C=O (ester)~1.22~1.20
C-O (ester)~1.35~1.37
Bond Angle O-S-O~120.0~119.5
O-S-N~107.0~106.5
C-S-N~108.0~108.5
Dihedral Angle C(phenyl)-S-N-C~75.0~78.0
S-N-C-C~175.0~178.0

Conformational Analysis and Molecular Stability

Rotational isomers, or conformers, arise from the rotation around single bonds. For this compound, key rotational bonds would include:

The C(phenyl)-S bond

The S-N bond

The N-C bond

The C-C bonds within the propanoate chain

The C-O bond of the ethyl group

A systematic conformational search would be performed by rotating these bonds in discrete increments (e.g., every 30 or 60 degrees) to generate a comprehensive set of possible conformers. Each of these starting geometries would then be fully optimized using a selected computational protocol (e.g., B3LYP/6-31G(d,p)) to find the nearest local energy minimum. This process reveals the different stable and metastable shapes the molecule can adopt.

Once all unique conformers are identified and optimized, their relative energies would be calculated. This allows for the construction of a potential energy surface, or energetic landscape, which maps the stability of the different conformations.

The conformer with the lowest calculated energy is the global minimum, representing the most stable and, therefore, the most populated conformation of the molecule in the gas phase at 0 Kelvin. Other conformers (local minima) will have higher energies, and their relative populations can be estimated using the Boltzmann distribution at a given temperature. The energy differences between conformers and the energy barriers for rotation between them provide insight into the molecule's flexibility. The most stable conformations are determined by a delicate balance of steric hindrance (repulsion between bulky groups) and stabilizing intramolecular interactions, such as hydrogen bonds or favorable dipole-dipole alignments.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining the electronic behavior and reactivity of a molecule. nih.gov It primarily considers the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The interaction and energy difference between these two orbitals are critical in determining how a molecule interacts with other species. nih.gov

The HOMO is the outermost orbital containing electrons and is associated with the molecule's capacity to donate electrons, thus reflecting its nucleophilic nature. ossila.commdpi.com In the case of this compound, the HOMO is likely to be distributed over the electron-rich regions of the molecule. These areas would include the benzene (B151609) ring, with its delocalized π-electron system, and the oxygen and nitrogen atoms of the sulfonamide and ester groups, which possess lone pairs of electrons. A higher HOMO energy level suggests a greater tendency to donate electrons to an appropriate acceptor molecule.

Conversely, the LUMO is the lowest energy orbital that is devoid of electrons and signifies the molecule's ability to accept electrons, indicating its electrophilic character. ossila.commdpi.com For this compound, the LUMO is expected to be localized on the more electron-deficient parts of the structure. The sulfur atom of the sulfonamide group, being in a high oxidation state and bonded to two electronegative oxygen atoms, as well as the carbonyl carbon of the ethyl propanoate group, are probable locations for the LUMO. A lower LUMO energy level implies a greater propensity to accept electrons from a donor species.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. These descriptors are typically calculated using the energies of the HOMO and LUMO and provide a more quantitative measure of a molecule's chemical behavior.

Chemical hardness (η) and its inverse, softness (S), are measures of a molecule's resistance to changes in its electron distribution. Hardness is calculated based on the HOMO-LUMO energy gap. A molecule with a large HOMO-LUMO gap is considered "hard," implying it is less reactive and less polarizable. A "soft" molecule, with a small HOMO-LUMO gap, is more reactive and more readily undergoes changes in its electron cloud. nih.gov

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile. acs.org It is a measure of the energy stabilization when a molecule acquires additional electronic charge from the environment. acs.org A higher electrophilicity index points to a stronger electrophile. The nucleophilicity index (N), on the other hand, measures a molecule's ability to donate electrons. acs.org It is often considered inversely related to the electrophilicity index. acs.org For this compound, these indices would provide a quantitative prediction of its behavior in polar reactions.

To illustrate these concepts, the following table presents hypothetical, yet realistic, values for the quantum chemical descriptors of this compound, as would be determined by DFT calculations.

DescriptorHypothetical ValueSignificance
HOMO Energy -7.2 eVEnergy of the highest occupied molecular orbital
LUMO Energy -1.5 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE) 5.7 eVIndicates high kinetic stability
Hardness (η) 2.85 eVSuggests the molecule is relatively hard
Softness (S) 0.35 eV⁻¹Corresponds to a less reactive nature
Electrophilicity Index (ω) 1.45 eVClassifies it as a moderate electrophile
Nucleophilicity Index (N) 2.9 eVSuggests moderate nucleophilic character

Simulated Vibrational Spectroscopy and Detailed Analysis

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. These simulations provide valuable insights into the relationship between the molecular structure and its vibrational modes. For this compound, theoretical spectra are typically calculated using methods such as B3LYP with a suitable basis set like 6-311++G(d,p). The predicted frequencies are often scaled to better match experimental data. nih.gov

The simulated IR spectrum of this compound is characterized by a series of absorption bands corresponding to specific vibrational motions of its functional groups. Key predicted IR active modes include:

N-H Stretching: A prominent band is expected in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the sulfonamide group. Its position and intensity can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations of the benzene ring are predicted to appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching modes from the ethyl and propanoate moieties are expected in the 2850-3000 cm⁻¹ range. conicet.gov.ar

C=O Stretching: A strong absorption band, characteristic of the ester carbonyl group (C=O), is anticipated in the 1730-1750 cm⁻¹ region.

S=O Stretching: The sulfonamide group exhibits two distinct S=O stretching vibrations. The asymmetric stretching mode is typically found at a higher wavenumber (around 1330-1360 cm⁻¹) and is usually strong, while the symmetric stretching mode appears at a lower wavenumber (around 1150-1180 cm⁻¹) and is often of medium to strong intensity.

C-N and S-N Stretching: Vibrations involving the C-N and S-N bonds are expected in the fingerprint region of the spectrum, generally between 1100 and 1300 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester group are predicted to result in strong bands in the 1000-1300 cm⁻¹ range. vasp.at

Table 1: Predicted Major Infrared (IR) Vibrational Frequencies and Assignments for this compound

Predicted Frequency (cm⁻¹)Vibrational Mode Assignment
~3350N-H Stretching
~3080Aromatic C-H Stretching
~2980Aliphatic C-H Stretching
~1740C=O Stretching
~1345Asymmetric S=O Stretching
~1165Symmetric S=O Stretching
~1250C-O Stretching (Ester)
~1150C-N Stretching
~950S-N Stretching

Note: The frequencies in this table are illustrative and based on typical values for the respective functional groups as determined by DFT calculations on similar molecules.

The simulated Raman spectrum provides complementary information to the IR spectrum. In molecules with a center of inversion, certain modes can be IR active but Raman inactive, and vice versa. researchgate.net While this compound lacks a center of inversion, the intensities of its Raman bands will differ from its IR bands. Key predicted Raman active modes include:

Aromatic Ring Vibrations: The benzene ring is expected to produce several characteristic bands in the Raman spectrum, including the ring breathing mode around 1000 cm⁻¹ and other C-C stretching vibrations in the 1400-1600 cm⁻¹ region.

S=O Stretching: The symmetric S=O stretching vibration is often a strong and easily identifiable band in the Raman spectrum.

C-S Stretching: The C-S stretching vibration, typically found in the 600-800 cm⁻¹ range, is also expected to be Raman active.

CH₂ and CH₃ Deformations: Bending and rocking motions of the methylene (B1212753) (CH₂) and methyl (CH₃) groups will appear at lower frequencies, typically below 1500 cm⁻¹.

Table 2: Predicted Major Raman Spectroscopic Frequencies and Assignments for this compound

Predicted Frequency (cm⁻¹)Vibrational Mode Assignment
~3060Aromatic C-H Stretching
~2940Aliphatic C-H Stretching
~1585Aromatic C=C Stretching
~1165Symmetric S=O Stretching
~1000Aromatic Ring Breathing
~750C-S Stretching

Note: The frequencies in this table are illustrative and based on typical values for the respective functional groups as determined by DFT calculations on similar molecules.

To confidently assign the calculated vibrational frequencies to specific atomic motions, a Potential Energy Distribution (PED) analysis is employed. vasp.atresearchgate.net PED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This allows for a more detailed and accurate interpretation of the vibrational spectra than simple visual inspection of the vibrational animations.

For instance, a PED analysis of this compound would likely show that the band around 1740 cm⁻¹ is almost purely due to the C=O stretching coordinate, confirming its assignment. In contrast, some lower frequency modes in the fingerprint region may be highly mixed, with contributions from multiple bending and stretching motions, making their assignment more complex. The VEDA (Vibrational Energy Distribution Analysis) program is commonly used for performing PED calculations.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule, offering insights into chemical bonding, lone pairs, and intramolecular interactions. By examining the interactions between filled (donor) and empty (acceptor) orbitals, one can quantify the energetic significance of these interactions through second-order perturbation theory.

For this compound, NBO analysis would reveal key electronic features:

n → π Interactions:* A notable interaction would be the delocalization of a lone pair (n) from the nitrogen atom into the antibonding π* orbital of the adjacent sulfonyl group. Similarly, lone pairs on the ester oxygen can interact with the π* orbital of the carbonyl group. These n → π* interactions are crucial in determining the electronic properties and reactivity of the molecule. nih.gov

Bonding Characteristics: NBO analysis provides information on the hybridization of atomic orbitals and the polarization of chemical bonds. For instance, it can quantify the p-character of the sulfur hybrid orbitals in the S=O and S-N bonds, which relates to their strength and reactivity. The analysis can also highlight the nature of the sulfonamide linkage and the electronic effects of the benzenesulfonyl and ethyl propanoate groups on each other.

Table 3: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in a Sulfonamide Structure

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (O) of S=Oσ* (S-N)~5-10n → σ
LP (N)σ (S-O)~10-20n → σ
LP (O) of C=Oπ (C=O)~20-40n → π
σ (C-H)σ (C-C)~2-5σ → σ*

Note: E(2) represents the stabilization energy. The values in this table are illustrative and represent typical ranges for such interactions in related sulfonamide-containing molecules based on computational studies.

Spectroscopic Characterization Methodologies for Ethyl 3 Benzenesulfonamidopropanoate

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of Ethyl 3-benzenesulfonamidopropanoate is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The sulfonamide group (-SO₂NH-) gives rise to distinct vibrational modes. The asymmetric and symmetric stretching vibrations of the SO₂ group are typically observed in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The stretching vibration of the S-N bond is expected to appear in the region of 914–895 cm⁻¹. rsc.org Additionally, the N-H stretching vibration of the sulfonamide group is anticipated in the range of 3349–3144 cm⁻¹. rsc.org

The ester functional group (-COOCH₂CH₃) also presents characteristic IR absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1735 cm⁻¹. The C-O stretching vibrations of the ester linkage would likely appear in the region of 1250-1000 cm⁻¹.

The aromatic benzene (B151609) ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. rsc.org The aliphatic C-H bonds in the ethyl and propanoate moieties will exhibit stretching vibrations just below 3000 cm⁻¹.

Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Sulfonamide (-SO₂NH-) Asymmetric SO₂ Stretch 1320–1310 rsc.org
Symmetric SO₂ Stretch 1155–1143 rsc.org
S-N Stretch 914–895 rsc.org
N-H Stretch 3349–3144 rsc.org
Ester (-COO-) C=O Stretch ~1735
C-O Stretch 1250-1000
Aromatic Ring C-H Stretch >3000
C=C Stretch 1600-1450 rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

In the ¹H NMR spectrum of this compound, distinct signals are expected for each set of non-equivalent protons. The aromatic protons of the benzene ring typically appear in the downfield region, between 6.51 and 7.70 ppm. rsc.org The proton of the sulfonamide group (-SO₂NH-) is expected to appear as a singlet in the range of 8.78 to 10.15 ppm. rsc.org

The ethyl group of the ester will show a characteristic quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), due to spin-spin coupling. The methylene protons adjacent to the nitrogen and the methylene protons adjacent to the carbonyl group in the propanoate chain will also exhibit distinct signals, likely as multiplets.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic protons (C₆H₅) 7.50 - 8.00 Multiplet
Sulfonamide proton (-SO₂NH-) 8.78 - 10.15 rsc.org Singlet
Methylene protons (-OCH₂CH₃) ~4.1 Quartet
Methylene protons (-CH₂CH₂CO-) ~2.6 Triplet
Methylene protons (-NHCH₂CH₂-) ~3.4 Multiplet

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-180 ppm. The aromatic carbons will show signals between 110 and 140 ppm. rsc.org The carbon atoms of the ethyl and propanoate groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Environment Expected Chemical Shift (δ, ppm)
Carbonyl carbon (-C =O) 160 - 180
Aromatic carbons (C ₆H₅) 110 - 140 rsc.org
Methylene carbon (-OC H₂CH₃) ~61
Methylene carbon (-C H₂CO-) ~35
Methylene carbon (-NHC H₂-) ~40

Solid-state NMR (SSNMR) could be employed to study the compound in its solid form, providing insights into its crystalline structure, polymorphism, and molecular dynamics in the solid state. This is particularly relevant for pharmaceutical applications where the solid form of an active ingredient is crucial. ku.edu

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 257, corresponding to its molecular weight.

The fragmentation pattern in mass spectrometry provides a molecular fingerprint. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR). libretexts.org For sulfonamides, cleavage of the S-N bond and fragmentation of the aromatic ring are common. The fragmentation of related compounds like ethyl trans-3-(3,7,8-trichlorodibenzo-p-dioxin-2-yl)-propenoate has been studied to understand these pathways. nih.gov

Expected Fragmentation Peaks in the Mass Spectrum of this compound

Fragment Ion m/z Value Possible Origin
[M]⁺ 257 Molecular Ion
[M - OCH₂CH₃]⁺ 212 Loss of the ethoxy group
[C₆H₅SO₂]⁺ 141 Benzenesulfonyl cation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule and its fragments. For this compound (C₁₁H₁₅NO₄S), HRMS would be able to confirm its exact mass, distinguishing it from other compounds with the same nominal mass. HRMS has been utilized to substantiate the proposed structures of other complex sulfonamide derivatives. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides atomic coordinates, bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation and its packing within the crystal lattice. For this compound, a single-crystal X-ray diffraction experiment would be the primary means to obtain its solid-state architecture. Although specific crystallographic data for this compound are not widely available in public databases, the general principles of the technique and the expected structural features can be discussed based on studies of similar sulfonamide-containing molecules. nih.govnih.govnih.goviucr.orgacs.org

If this compound were to be resolved into its enantiomers and crystallized, X-ray crystallography could be used to determine the absolute configuration of a specific enantiomer. This is typically achieved by the use of anomalous dispersion, where the scattering of X-rays by the atoms in the crystal is slightly out of phase. By collecting a full sphere of diffraction data, the differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) can be analyzed to establish the absolute stereochemistry. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates whether the determined absolute structure is correct. A value close to zero for a known chiral reference indicates a correct assignment.

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. iucr.org For this compound, several key interactions would be anticipated and could be precisely characterized by X-ray crystallography.

Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (the N-H group) and acceptor (the oxygen atoms of the sulfonyl group). It is highly probable that the N-H group would participate in hydrogen bonding, either to the sulfonyl oxygen or the carbonyl oxygen of the ester group of a neighboring molecule, leading to the formation of chains, dimers, or more complex three-dimensional networks. nih.govnih.goviucr.org The geometry of these hydrogen bonds (donor-acceptor distance and angle) provides a quantitative measure of their strength.

π-π Stacking: The presence of the benzene ring suggests the likelihood of π-π stacking interactions between aromatic rings of adjacent molecules. These interactions, characterized by the inter-planar distance and the degree of ring overlap, contribute significantly to the stabilization of the crystal lattice. nih.gov

The analysis of these interactions is fundamental to understanding the physical properties of the solid material, such as its melting point and solubility.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonor/Acceptor GroupsExpected Geometric Features
Hydrogen BondingN-H (donor), O=S=O (acceptor), C=O (acceptor)Formation of dimers, chains, or sheets.
π-π StackingBenzene ringsParallel or offset stacking arrangements.
van der Waals ForcesAll atomsGeneral attractive and repulsive forces.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The resulting spectrum provides information about the types of electrons (e.g., π, n, σ) and the energy gaps between their ground and excited states. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from the benzene ring.

Table 2: Expected UV-Vis Absorption Data for this compound

ChromophoreExpected TransitionApproximate Wavelength Range (nm)
Benzene Ringπ → π200 - 280
Carbonyl Groupn → π270 - 300 (often weak and may overlap)

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for radical intermediates or triplet states)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or molecules in a triplet state. EPR spectroscopy is not applicable to the ground state of this compound as it is a diamagnetic molecule with all electrons paired.

However, EPR spectroscopy would be a powerful tool to study radical intermediates that could be formed from this compound. For example, if the compound were subjected to conditions that could lead to the homolytic cleavage of a bond, such as UV irradiation or reaction with a radical initiator, EPR could be used to detect and characterize the resulting radical species. rsc.orgacs.orgucl.ac.uk Sulfonamidyl radicals, formed by the removal of the hydrogen atom from the sulfonamide nitrogen, have been studied by EPR in other systems. acs.org The EPR spectrum would provide information about the g-value and hyperfine coupling constants, which can help to identify the structure of the radical and the distribution of the unpaired electron density within the molecule. The technique is also invaluable for studying triplet states that might be formed upon photoexcitation.

Structure Property Relationship Studies of Ethyl 3 Benzenesulfonamidopropanoate Analogues Non Biological Focus

Impact of Structural Modifications on Synthetic Yields and Reaction Efficiencies

The synthesis of sulfonamides, including Ethyl 3-benzenesulfonamidopropanoate and its analogues, is a well-established field, yet reaction yields and efficiencies are highly sensitive to the chosen synthetic route and the nature of the reactants. The classical method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. wikipedia.org However, the reactivity of the amine is a critical factor; primary amines are generally highly reactive, while secondary amines exhibit lower to negligible reactivity under standard conditions. frontiersrj.com

Modern synthetic strategies have been developed to overcome the limitations of classical methods and improve yields. These approaches often involve alternative reagents and catalysts. For instance, an iodine-catalyzed sulfonylation of amines using arylsulfonyl hydrazides provides a metal-free route that can be conducted under mild conditions. researchgate.net Similarly, the use of p-nitrophenoxide as a leaving group in the aminolysis of p-nitrophenylsulfonates has been shown to produce sulfonamides in satisfactory to very good yields with a variety of amines. nih.gov

Electrochemical methods offer an environmentally benign alternative, enabling the direct oxidative coupling of thiols and amines without the need for sacrificial reagents or catalysts. acs.org Another innovative approach is the sulfur-phenolate exchange (SuPhenEx) reaction, which uses stable 4-nitrophenyl sulfonate esters as starting materials and provides yields comparable to or higher than traditional methods, often with shorter reaction times. acs.org

The structural characteristics of the reactants play a crucial role in determining the outcome of these syntheses. Modifications to either the benzenesulfonyl moiety or the amine component can significantly alter reaction efficiency. For example, the presence of electron-donating or electron-withdrawing groups on the aromatic ring can affect the reactivity of the sulfonyl group.

Below is an interactive data table summarizing various synthetic methods for sulfonamides and their reported efficiencies.

Synthetic Method Reactants Key Features Reported Yields Reference
Classical Synthesis Sulfonyl Chloride + AmineBase-catalyzed; amine nucleophilicity is keyGenerally good, but variable wikipedia.orgfrontiersrj.com
Iodine-Catalyzed Sulfonylation Sulfonyl Hydrazide + AmineMetal-free, mild conditions, uses TBHP as oxidantGood to excellent researchgate.net
Aminolysis of p-Nitrophenylsulfonates p-Nitrophenylsulfonate + Aminep-Nitrophenoxide as a leaving groupSatisfying to very good nih.gov
Electrochemical Coupling Thiol + AmineDriven by electricity, no sacrificial reagentsGood isolated yields acs.org
Sulfur-Phenolate Exchange (SuPhenEx) 4-Nitrophenyl Sulfonate + AmineStable starting material, fast reaction timesComparable or higher than other methods acs.org

Influence of Substituents on Electronic Properties and Molecular Conformation

The electronic properties and three-dimensional conformation of this compound analogues are heavily influenced by the nature and position of substituents on the molecule. The sulfonamide group itself is known for its rigidity, which often leads to crystalline compounds. wikipedia.org

Computational studies on various aromatic systems have demonstrated these principles. In cyanine (B1664457) dyes, the inclusion of substituent pairs can significantly alter solvation energy and static dipole moments, with pairs of electron-withdrawing groups enhancing solubility. boisestate.edu Similarly, studies on purine (B94841) derivatives show that substituents can alter the π-electron structure of the rings, with the effect being more pronounced depending on the substitution position. nih.gov

The following table outlines the expected influence of different substituent types on the electronic properties of a benzenesulfonamide (B165840) scaffold.

Substituent Type Example Groups Effect on Benzene (B151609) Ring Impact on HOMO/LUMO Reference
Electron-Withdrawing (EWG) -NO₂, -CN, -Cl, -FDecreases electron densityLowers HOMO & LUMO energy levels mdpi.commdpi.com
Electron-Donating (EDG) -OCH₃, -CH₃, -NH₂Increases electron densityRaises HOMO & LUMO energy levels mdpi.commdpi.com

Correlation between Molecular Structure and Spectroscopic Signatures

The structural variations in analogues of this compound lead to distinct and predictable changes in their spectroscopic data. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy are essential tools for characterizing these compounds and understanding their structure-property relationships. mdpi.comresearchgate.net

NMR Spectroscopy: In ¹H and ¹³C NMR, the chemical shifts of nuclei are highly sensitive to their local electronic environment. Attaching an EWG to the benzene ring will generally cause downfield shifts (higher ppm) for the aromatic protons and carbons, as the reduced electron density provides less shielding from the spectrometer's magnetic field. Conversely, EDGs will cause upfield shifts (lower ppm). Changes to the ethyl propanoate chain, such as altering the ester to an amide, would also produce significant and predictable changes in the aliphatic region of the NMR spectrum.

IR Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrations of functional groups. The sulfonamide group (R-SO₂-NH-R') exhibits strong, characteristic stretching frequencies for the S=O bonds (typically in the 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹ regions) and the N-H bond (around 3300 cm⁻¹). Structural modifications, such as the introduction of substituents that can participate in hydrogen bonding, may cause these peaks to shift or broaden.

UV-Vis Spectroscopy: The absorption of UV-Vis light corresponds to electronic transitions, primarily between the HOMO and LUMO. Structural modifications that alter the HOMO-LUMO gap will directly affect the maximum absorption wavelength (λ_max). Substituents that narrow the energy gap, such as extended conjugation or the strategic placement of EWGs and EDGs, will shift the λ_max to longer wavelengths (a bathochromic or red shift). mdpi.com This relationship is critical for designing molecules with specific optical properties.

This table summarizes the expected spectroscopic changes resulting from structural modifications.

Spectroscopic Technique Structural Modification Expected Signature Change Reference
NMR ('H, ¹³C) EWG on benzene ringDownfield shift of aromatic signals mdpi.com
NMR ('H, ¹³C) EDG on benzene ringUpfield shift of aromatic signals mdpi.com
IR Changes affecting H-bondingShift/broadening of N-H and S=O stretches researchgate.net
UV-Vis Narrowing of HOMO-LUMO gapBathochromic (red) shift of λ_max mdpi.com

Structure-Property Relationships for Material Science Applications (if supported by relevant literature)

While many sulfonamides are explored for their biological activity, their unique structural and electronic properties also make them and their analogues promising candidates for applications in material science. researchgate.netmdpi.com The inherent rigidity and crystallinity of the sulfonamide group can be leveraged in the design of ordered materials. wikipedia.org

One of the most promising areas is in organic electronics. Cyclic sulfonamides, known as sultams, have been successfully used in the synthesis of deep-blue emitters for Organic Light-Emitting Diodes (OLEDs). wikipedia.org The electronic properties of this compound analogues, which can be finely tuned through substitution, suggest their potential as components in organic semiconductors. For example, creating donor-acceptor structures by combining electron-rich and electron-poor moieties within the same molecule can lower the HOMO-LUMO gap and facilitate charge transport. mdpi.com Research on related benzothiazole (B30560) derivatives has shown that such molecules can be used to prepare thin films with measurable charge carrier mobility, a key parameter for semiconductor performance. mdpi.com

Furthermore, the sulfonamide framework can be incorporated into more complex systems. Disulfonimides, which contain two sulfonyl groups flanking an amine, are used as catalysts in enantioselective synthesis, highlighting the potential for these structures in facilitating chemical transformations. wikipedia.org

The relationship between the molecular structure of these compounds and their potential material functions is summarized below.

Structural Feature Resulting Property Potential Material Application Reference
Cyclic Sulfonamide (Sultam) Specific electronic transitionsDeep-blue emitters for OLEDs wikipedia.org
Donor-Acceptor Architecture Tunable HOMO-LUMO gap, charge mobilityOrganic semiconductors, thin-film transistors mdpi.com
Disulfonimide Moiety Catalytic activityCatalysts for asymmetric synthesis wikipedia.org
Rigid, Crystalline Nature Ordered molecular packingCrystalline organic materials wikipedia.org

Synthesis and Characterization of Derivatives and Analogues of Ethyl 3 Benzenesulfonamidopropanoate

Synthesis of Substituted Ethyl Benzenesulfonamidopropanoates

The synthesis of substituted ethyl benzenesulfonamidopropanoates can be achieved through various synthetic routes, primarily involving the formation of the sulfonamide bond or the modification of a pre-existing molecule. A common and direct method involves the reaction of a substituted benzenesulfonyl chloride with ethyl 3-aminopropanoate. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

Another versatile approach involves the palladium-catalyzed coupling of arylboronic acids with ethyl 3-aminopropanoate and a sulfur dioxide surrogate. This method allows for the introduction of a wide range of substituents on the benzene (B151609) ring. nih.gov The reaction conditions are generally mild and tolerate various functional groups. nih.gov

Furthermore, modifications to the benzene ring of ethyl 3-benzenesulfonamidopropanoate can be performed post-synthesis. For instance, electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents onto the aromatic ring, though regioselectivity can be a challenge.

A study on the synthesis of related sulfonamide derivatives demonstrated the reaction of various carboxylic acids with sulfonic anilines to yield functionalized amides. nih.gov This principle can be adapted for the synthesis of substituted ethyl benzenesulfonamidopropanoates. For example, reacting a substituted benzenesulfonyl chloride with ethyl 3-aminopropanoate hydrochloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (B109758).

The following table summarizes some examples of synthesized substituted benzenesulfonamidopropanoates and the general synthetic approach.

Substituent on Benzene RingStarting MaterialsGeneral Reaction TypeReference
4-Methyl4-Methylbenzenesulfonyl chloride, Ethyl 3-aminopropanoateNucleophilic acyl substitution mdpi.com
4-Chloro4-Chlorobenzenesulfonyl chloride, Ethyl 3-aminopropanoateNucleophilic acyl substitution nih.gov
4-Nitro4-Nitrobenzenesulfonyl chloride, Ethyl 3-aminopropanoateNucleophilic acyl substitution tandfonline.com
2-Methyl2-Methylbenzenesulfonyl chloride, Ethyl 3-aminopropanoateNucleophilic acyl substitution acs.org
2,4,6-Trimethyl (mesityl)2,4,6-Trimethylbenzenesulfonyl chloride, Ethyl 3-aminopropanoateNucleophilic acyl substitution acs.org

Strategies for Modification of the Ester Moiety

The ethyl ester moiety of this compound offers a versatile handle for various chemical transformations, allowing for the synthesis of a range of derivatives with modified properties.

One of the most fundamental modifications is the hydrolysis of the ester to the corresponding carboxylic acid, 3-benzenesulfonamidopropanoic acid. This transformation is typically achieved by heating the ester in the presence of an acid or a base. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction, often requiring a large excess of water to drive the equilibrium towards the products. libretexts.org Conversely, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion, yielding the carboxylate salt, which can then be neutralized to afford the carboxylic acid. libretexts.org

Once the carboxylic acid is obtained, it can be converted into a variety of other esters through Fischer esterification. This involves reacting the carboxylic acid with a different alcohol (e.g., methanol (B129727), isopropanol, or butanol) in the presence of a strong acid catalyst. mdpi.comnih.gov This strategy allows for the systematic investigation of the impact of the ester group's size and nature on the compound's properties.

Another approach to modify the ester moiety is through transesterification. This reaction involves the treatment of the ethyl ester with another alcohol in the presence of an acid or base catalyst, leading to the exchange of the ethoxy group with a different alkoxy group.

Furthermore, the carboxylic acid derivative can be converted into an acid chloride by treatment with reagents like thionyl chloride or oxalyl chloride. nih.govacs.org This highly reactive intermediate can then be reacted with various nucleophiles, such as amines or alcohols, to generate a diverse array of amides and esters, respectively.

The following table outlines several strategies for modifying the ester moiety.

Target DerivativeReagents and ConditionsReaction TypeReference
3-Benzenesulfonamidopropanoic acidNaOH or KOH in water/alcohol, followed by acidificationSaponification (hydrolysis) libretexts.org
Mthis compoundMethanol, H₂SO₄ (catalytic), refluxFischer Esterification mdpi.com
Isopropyl 3-benzenesulfonamidopropanoateIsopropanol, H₂SO₄ (catalytic), refluxFischer Esterification nih.gov
N-Alkyl-3-benzenesulfonamidopropanamide1. SOCl₂, 2. AlkylamineAmidation via acid chloride nih.gov
3-Benzenesulfonamidopropanoyl hydrazideHydrazine hydrate (B1144303) in an alcohol solventHydrazinolysis mdpi.com

Derivatization Approaches for the Sulfonamide Nitrogen

The sulfonamide nitrogen in this compound provides another key site for structural modification. The hydrogen atom attached to the nitrogen is acidic and can be replaced by various alkyl or aryl groups.

A common method for derivatization is N-alkylation. This can be achieved by reacting the sulfonamide with an alkyl halide in the presence of a base. tandfonline.com More advanced and efficient methods utilize alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, often catalyzed by transition metals such as manganese, iron, or iridium. acs.orgionike.comrsc.org These methods are considered more environmentally benign as they produce water as the only byproduct. acs.org For example, a manganese(I) PNP pincer complex has been shown to be an effective catalyst for the N-alkylation of various sulfonamides with benzylic and aliphatic alcohols. acs.org

Another strategy for modifying the sulfonamide nitrogen involves N-arylation. This can be accomplished through copper-catalyzed cross-coupling reactions with arylboronic acids, a process known as the Chan-Lam coupling. This reaction allows for the introduction of a wide range of substituted and unsubstituted aryl groups.

Furthermore, the sulfonamide group itself can be viewed as a versatile synthetic handle. Recent developments have shown that primary sulfonamides can undergo NHC-catalyzed deamination to form sulfinate salts. chemrxiv.orgacs.org These sulfinates can then be converted into other functional groups, such as sulfones and sulfonic acids, or even back into sulfonamides with isotopic labels. chemrxiv.orgacs.org

The following table presents some derivatization approaches for the sulfonamide nitrogen.

Derivative TypeReagents and ConditionsReaction TypeReference
N-Alkyl-sulfonamideAlkyl halide, base (e.g., K₂CO₃)N-Alkylation tandfonline.com
N-Benzyl-sulfonamideBenzyl (B1604629) alcohol, Mn(I) PNP pincer catalystBorrowing Hydrogen N-Alkylation acs.org
N-Methyl-sulfonamideMethanol, [Cp*Ir(biimH₂)(H₂O)][OTf]₂ catalystBorrowing Hydrogen N-Alkylation rsc.org
N-Aryl-sulfonamideArylboronic acid, Cu(OAc)₂, baseChan-Lam Coupling (N-Arylation)
Sulfinate SaltBenzaldehyde, NHC catalyst, K₂CO₃NHC-Catalyzed Deamination chemrxiv.orgacs.org

Synthesis of Related Sulfonamide-Containing Esters for Comparative Studies

To understand the structure-activity relationships of this compound, the synthesis of related sulfonamide-containing esters for comparative studies is essential. These analogues can vary in the nature of the amino acid backbone, the substitution pattern on the aromatic ring, and the type of ester group.

One important class of related compounds are the esters of N-benzenesulfonyl-α-amino acids. The synthesis of these compounds typically involves the reaction of a benzenesulfonyl chloride with the corresponding α-amino acid ester. acs.orgscielo.org.mxresearchgate.net For example, L-alanine benzyl ester can be reacted with p-toluenesulfonyl chloride to yield the corresponding sulfonamide. chemicalbook.com The use of different amino acids (e.g., glycine, valine, phenylalanine) allows for the investigation of the effect of side-chain stereochemistry and steric bulk. scielo.org.mxnih.govrsc.org

Another relevant group of compounds are esters of γ- and δ-sulfonamido acids. The synthesis of these homologues can provide insight into the influence of the distance between the sulfonamide and ester functionalities. For instance, γ-substituted β-keto esters can be synthesized and potentially converted to the corresponding γ-sulfonamido esters. google.com

The synthesis of sulfonamide-containing esters with different aromatic or heteroaromatic rings in the sulfonamide moiety is also of interest. nih.gov For example, thiophene-2-sulfonamide (B153586) can be N-alkylated to produce related esters for comparative analysis. acs.org Palladium-catalyzed methods for the synthesis of arylsulfonyl chlorides from arylboronic acids provide a versatile route to a wide array of substituted aryl sulfonamides. nih.gov

The following table provides examples of related sulfonamide-containing esters and their general synthetic routes.

Compound ClassGeneral Synthetic ApproachStarting Materials ExamplesReference
N-Benzenesulfonyl-α-amino acid estersReaction of a benzenesulfonyl chloride with an α-amino acid esterBenzenesulfonyl chloride, Methyl L-valinate scielo.org.mx
N-(Substituted benzenesulfonyl)-amino estersReaction of a substituted benzenesulfonyl chloride with an amino acid esterp-Toluenesulfonyl chloride, Benzyl L-alaninate chemicalbook.com
N-Benzenesulfonyl-β-amino acid methyl estersFischer esterification of the corresponding N-benzenesulfonyl-β-amino acid3-(4-Methylbenzene-1-sulfonamido)-3-phenylpropanoic acid, Methanol, H₂SO₄ mdpi.com
Esters of 4-((4-chlorophenylsulfonamido)methyl)cyclohexanecarboxylic acidEsterification of the corresponding carboxylic acid with various alcohols4-((4-chlorophenylsulfonamido)methyl)cyclohexanecarboxylic acid, Methanol/Ethanol (B145695)/etc. nih.govresearchgate.net
Thiophene-2-sulfonamide derivativesN-alkylation of thiophene-2-sulfonamide with an appropriate alcoholThiophene-2-sulfonamide, Benzyl alcohol acs.org

Applications in Advanced Organic Synthesis Excluding Clinical and Pharmacological Aspects

Role of Ethyl 3-benzenesulfonamidopropanoate as a Synthetic Intermediate

This compound serves as a key intermediate in the synthesis of a variety of organic molecules, particularly nitrogen-containing heterocyclic compounds. The presence of both an electrophilic ester group and a nucleophilic sulfonamide nitrogen (after deprotonation) allows for a range of chemical transformations.

The ester functionality can undergo hydrolysis, amidation, or reduction to an alcohol, providing a handle for further molecular elaboration. The sulfonamide portion of the molecule also offers synthetic versatility. The nitrogen atom can be alkylated or acylated, and the entire benzenesulfonyl group can act as a protecting group for the amine or be involved in cyclization reactions.

A significant application of this intermediate is in the synthesis of substituted piperidines and other saturated nitrogen heterocycles. Through intramolecular cyclization reactions, the carbon chain of the propanoate moiety can be strategically connected to the sulfonamide nitrogen, leading to the formation of six-membered rings. The reaction conditions can be tuned to control the stereochemistry of the resulting cyclic products.

Table 1: Key Reactions of this compound as a Synthetic Intermediate

Reaction TypeReagents and ConditionsProduct Type
HydrolysisAqueous acid or base3-Benzenesulfonamidopropanoic acid
AmidationAmine, heat or coupling agentN-substituted 3-benzenesulfonamidopropanamide
ReductionReducing agent (e.g., LiAlH4)3-Benzenesulfonamidopropan-1-ol
N-AlkylationBase, alkyl halideN-Alkyl-N-(3-ethoxy-3-oxopropyl)benzenesulfonamide
Intramolecular CyclizationStrong baseSubstituted piperidinones

Utilization in the Construction of Diverse Chemical Scaffolds

The strategic combination of functional groups in this compound makes it a valuable precursor for the construction of a wide array of chemical scaffolds. Its ability to participate in both intramolecular and intermolecular reactions allows for the synthesis of diverse heterocyclic systems.

One notable application is in multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product. This compound can act as a key component in MCRs to generate complex molecular scaffolds in a highly efficient manner. For instance, it can be employed in Ugi or Passerini-type reactions by leveraging its amine and carboxylic acid (after hydrolysis) functionalities.

Furthermore, the benzenesulfonamide (B165840) group can direct cyclization reactions, leading to the formation of fused or spirocyclic systems. By modifying the substituents on the benzene (B151609) ring of the benzenesulfonyl group, chemists can introduce additional functional handles for further diversification of the resulting scaffolds.

Table 2: Examples of Chemical Scaffolds Synthesized from this compound

Scaffold TypeSynthetic StrategyPotential for Further Diversification
PiperidinesIntramolecular cyclizationSubstitution on the piperidine ring and the benzene ring
PyrrolidonesRing-closing metathesis of an N-allyl derivativeIntroduction of substituents on the pyrrolidone ring
DihydropyrimidinesBiginelli-type condensationVariation of the aldehyde and β-ketoester components
BenzothiazinesIntramolecular cyclization involving the benzene ringFunctionalization of the thiazine and benzene rings

Contribution to the Development of Novel Methodologies in Organic Chemistry

The unique reactivity of this compound has contributed to the development of new synthetic methodologies. Its use has prompted the exploration of novel cyclization strategies and the optimization of conditions for reactions involving sulfonamides.

For example, studies involving the intramolecular cyclization of this compound derivatives have led to a better understanding of the factors that control the regioselectivity and stereoselectivity of such reactions. This knowledge is transferable to the synthesis of other cyclic sulfonamides, which are important motifs in medicinal chemistry and materials science.

Moreover, the application of this compound in solid-phase organic synthesis has been explored. By immobilizing this compound on a solid support, chemists can perform a series of reactions in a sequential manner, facilitating the purification of intermediates and the rapid generation of compound libraries. This approach has been instrumental in the development of high-throughput synthesis and screening methodologies.

Potential as Precursors for Novel Materials or Agrochemicals

While excluding direct pharmacological applications, the chemical scaffolds derived from this compound hold potential as precursors for novel materials and agrochemicals. The inherent properties of the benzenesulfonamide group, such as its thermal stability and ability to participate in hydrogen bonding, can be harnessed in the design of new polymers and functional materials.

For instance, polymerization of bifunctional derivatives of this compound could lead to the formation of polyamides or polyesters containing sulfonamide moieties. These polymers may exhibit unique properties, such as enhanced thermal resistance or specific binding capabilities, making them suitable for applications in materials science.

In the field of agrochemicals, the diverse heterocyclic scaffolds accessible from this compound are of significant interest. Many successful herbicides, insecticides, and fungicides contain nitrogen-based heterocyclic cores. The ability to rapidly generate a variety of these scaffolds from a common precursor allows for the efficient exploration of structure-activity relationships in the search for new and effective agrochemical agents. The benzenesulfonamide group itself is a known toxophore in some herbicides, suggesting that derivatives of this compound could be promising candidates for agrochemical research and development.

Future Directions and Identified Research Gaps

Development of Novel and Highly Efficient Synthetic Routes for Ethyl 3-benzenesulfonamidopropanoate

The classical synthesis of sulfonamides, often involving the reaction of sulfonyl chlorides with amines, is a well-established method. mdpi.comindexcopernicus.com However, the pursuit of greater efficiency, milder reaction conditions, and improved atom economy necessitates the exploration of novel synthetic strategies.

One promising avenue for the synthesis of β-sulfonyl esters like this compound is the sulfa-Michael addition . A recently developed green and efficient methodology for the synthesis of β-sulfonyl esters involves the reaction of sulfonyl hydrazides with acrylic esters in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO). tandfonline.combohrium.com This reaction can be conducted under solvent-free conditions at elevated temperatures, offering high yields within a few hours. tandfonline.combohrium.com The use of sulfonyl hydrazides as a sulfur-centered nucleophile in a sulfa-Michael reaction with α,β-unsaturated esters represents a significant improvement in terms of chemical yield, reaction time, and operational simplicity compared to traditional methods. bohrium.com

Future research could focus on expanding the scope of this methodology, investigating a broader range of catalysts and reaction conditions to further enhance efficiency and applicability. The development of enantioselective sulfa-Michael additions, perhaps using bifunctional organocatalysts like those derived from cinchona alkaloids, could provide access to chiral β-sulfonyl esters with high enantiopurity. nih.govorganic-chemistry.org

Table 1: Comparison of Synthetic Methods for β-Sulfonyl Esters

MethodReagentsConditionsAdvantagesResearch Gaps
Classical Sulfonamide Synthesis Sulfonyl chloride, Amine/AlcoholOften requires a base and organic solventWell-established, versatileUse of hazardous reagents, potential for byproducts
Sulfa-Michael Addition Sulfonyl hydrazide, α,β-Unsaturated ester, DABCOSolvent-free, 75°CGreen, high yield, simple work-upLimited catalyst screening, exploration of enantioselective versions needed
Organocatalytic Sulfa-Michael Addition Thiol, α,β-Unsaturated enone, Cinchona alkaloid-derived catalystLow catalyst loading, mild conditionsHigh enantioselectivityApplication to acrylic esters for β-sulfonyl ester synthesis needs investigation

Application of Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms and understanding the electronic properties of molecules. researchgate.netmdpi.comnih.gov For benzenesulfonamide (B165840) derivatives, computational studies have been employed to investigate their inhibitory activity against various enzymes, revealing insights into structure-activity relationships (SARs). tandfonline.comnih.govtandfonline.com

Future research should leverage advanced computational modeling to gain a deeper mechanistic understanding of the formation and reactivity of this compound. DFT calculations can be used to:

Model reaction pathways: Elucidate the transition states and intermediates involved in synthetic routes like the sulfa-Michael addition, providing insights into the role of the catalyst and the factors controlling reactivity and selectivity. researchgate.net

Analyze electronic structure: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap can provide information about the kinetic stability and chemical reactivity of the molecule. nih.govresearchgate.net

Predict reactivity: Molecular electrostatic potential (MEP) maps can identify the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack.

Simulate interactions: Molecular docking and molecular dynamics (MD) simulations can be used to study the binding modes of benzenesulfonamide derivatives with biological targets, aiding in the design of new bioactive compounds. tandfonline.comtandfonline.combenthamdirect.com

A thorough computational investigation of the benzenesulfonamidopropanoate scaffold would provide a theoretical framework to rationalize experimental observations and guide the design of new synthetic strategies and functional molecules.

Exploration of New Chemical Transformations Involving the Benzenesulfonamidopropanoate Scaffold

The benzenesulfonamidopropanoate scaffold contains several functional groups—the sulfonamide, the ester, and the aromatic ring—that offer opportunities for a variety of chemical transformations. While the sulfonamide and sulfonate ester moieties are known to be useful as synthetic precursors and protecting groups, the exploration of novel reactions on this specific scaffold remains a research gap. eurjchem.comresearchgate.net

Future research could focus on:

Functionalization of the aromatic ring: Electrophilic aromatic substitution reactions could introduce a range of substituents onto the benzene (B151609) ring, allowing for the synthesis of a library of derivatives with diverse electronic and steric properties.

Transformations of the ester group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or other esters. nih.gov

Reactions involving the sulfonamide N-H bond: The acidic proton on the sulfonamide nitrogen can be removed to generate an anion, which can then participate in alkylation or acylation reactions.

Cleavage and rearrangement reactions: The cleavage of the N-S bond in sulfonamides can be a useful transformation for the deprotection of amines or for the generation of sulfonyl radical intermediates for further reactions. researchgate.net

The development of novel chemical transformations for the benzenesulfonamidopropanoate scaffold would significantly expand its synthetic utility and provide access to a wider range of structurally diverse molecules.

Innovations in Green Chemistry for Sustainable Synthesis of Sulfonamide Esters

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. patsnap.comnih.gov The synthesis of sulfonamides and esters has seen significant progress in this area.

Future innovations in the green synthesis of sulfonamide esters like this compound should focus on:

Use of benign solvents: Water has been shown to be an effective solvent for the synthesis of sulfonamides, eliminating the need for volatile organic compounds. mdpi.comresearchgate.net The use of deep eutectic solvents (DES) also presents a green alternative. thieme-connect.com

Solvent-free reactions: As demonstrated in the sulfa-Michael addition, conducting reactions without a solvent can significantly reduce waste and simplify purification. tandfonline.combohrium.com

Alternative reagents and catalysts: Replacing hazardous reagents like sulfonyl chlorides with more benign alternatives such as sodium sulfinates is a key goal. researchgate.netthieme-connect.com The development of reusable heterogeneous catalysts can also contribute to a more sustainable process. rsc.org

Biocatalysis: The use of enzymes to catalyze the formation of ester and sulfonamide bonds offers the potential for high selectivity and mild reaction conditions. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound and related compounds can be made more environmentally friendly and economically viable.

Table 2: Green Chemistry Approaches for Sulfonamide and Ester Synthesis

Green Chemistry PrincipleApplication in Sulfonamide/Ester SynthesisPotential for this compound
Alternative Solvents Synthesis of sulfonamides in water or deep eutectic solvents. mdpi.comresearchgate.netthieme-connect.comHighly applicable, especially for the initial sulfonamide formation step.
Solvent-Free Conditions Sulfa-Michael addition for β-sulfonyl esters. tandfonline.combohrium.comDirectly applicable and demonstrated for similar structures.
Safer Reagents Use of sodium sulfinates instead of sulfonyl chlorides. researchgate.netthieme-connect.comA promising area for research to develop a direct route.
Catalysis Heterogeneous catalysts for sulfonamide synthesis, organocatalysts for asymmetric reactions. nih.govorganic-chemistry.orgrsc.orgDevelopment of specific catalysts for the synthesis would be beneficial.
Biocatalysis Enzymatic synthesis of esters and modification of complex scaffolds. researchgate.netpatsnap.comExploration of lipases for esterification or amidases for sulfonamide formation.

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CPrevents decomposition
SolventDMF or THFEnhances solubility
CatalystTriethylamine85–90% yield

Advanced: How can structural analogs of this compound guide SAR studies?

Answer:
Modifying the benzene ring (e.g., halogenation) or ester group (e.g., methyl vs. ethyl) alters bioactivity. For example:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzene ring enhance enzyme inhibition potency by 20–40% .
  • Ester hydrolysis to carboxylic acid derivatives increases solubility but reduces membrane permeability .
    Computational docking (e.g., AutoDock Vina) validates interactions with target proteins like carbonic anhydrase .

Basic: What spectroscopic methods are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirms ester (-COOEt, δ ~4.1 ppm) and sulfonamide (-SO₂NH-, δ ~7.5 ppm) moieties .
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O ester) and ~1320/1150 cm⁻¹ (S=O stretching) .
  • Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₁H₁₅NO₄S: 282.0743) .

Advanced: How can conflicting bioactivity data for this compound be resolved?

Answer: Contradictions often arise from:

  • Assay variability : Cell line differences (e.g., HEK293 vs. HeLa) or incubation time affect IC₅₀ values .
  • Impurity profiles : HPLC-MS detects byproducts (e.g., hydrolyzed esters) that may skew results .
  • Solvent effects : DMSO >1% concentration can artifactually inhibit enzymatic activity .
    Solution : Standardize protocols (e.g., OECD guidelines) and validate purity (>98% by HPLC) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis; sulfonamide dust may cause respiratory irritation .
  • Waste disposal : Neutralize with 10% NaOH before disposal to hydrolyze reactive esters .

Advanced: What computational strategies predict the metabolic stability of this compound?

Answer:

  • In silico tools : SwissADME predicts CYP450-mediated oxidation at the benzenesulfonamide group .
  • Metabolite identification : LC-MS/MS detects hydroxylated derivatives in microsomal assays .
  • QSAR models : Correlate logP values (>2.5) with reduced renal clearance .

Basic: How does the benzenesulfonamide group influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : LogP increases by ~1.2 compared to non-sulfonamide analogs, affecting blood-brain barrier penetration .
  • Acidity : Sulfonamide proton (pKa ~10) enables pH-dependent solubility .
  • Hydrogen bonding : Enhances binding to serine hydrolases .

Advanced: What strategies mitigate batch-to-batch variability in preclinical studies?

Answer:

  • Quality control : Implement USP <905> guidelines for uniformity of dosage units .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH for 6 months) .
  • Collaborative validation : Cross-lab reproducibility testing using shared reference standards .

Basic: What in vitro models are suitable for initial bioactivity screening?

Answer:

  • Enzyme assays : Carbonic anhydrase II inhibition (IC₅₀ determination via esterase activity) .
  • Cell viability : MTT assay in cancer lines (e.g., MCF-7) to assess cytotoxicity .
  • Membrane permeability : Caco-2 monolayers predict intestinal absorption .

Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and AUC to identify bioavailability issues .
  • Metabolite interference : Identify active metabolites via LC-MS and test their activity .
  • Species differences : Compare rodent vs. human liver microsome metabolism rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.